

2-Methoxy-4-propylphenol: A Volatile Phenolic Compound Analyzed

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-4-propylphenol**

Cat. No.: **B1219966**

[Get Quote](#)

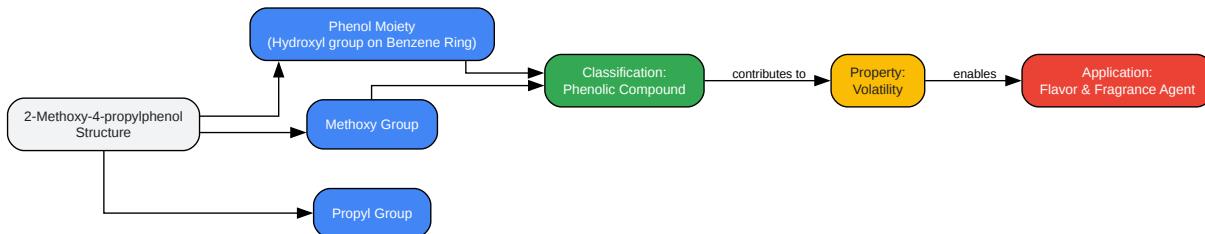
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is an organic compound that is unequivocally classified as a volatile phenolic compound.^[1] Its chemical structure, characterized by a hydroxyl group and a methoxy group attached to a benzene ring, places it within the family of methoxyphenols and more broadly, phenolic compounds.^{[2][3]} The term "volatile" refers to its tendency to vaporize, a property indicated by its use as a flavoring and fragrance agent and its physicochemical characteristics.^{[4][5]} This compound is found naturally in various sources, including brandy, mushrooms, fish, tea, and whiskey, and is also synthesized for commercial use.^{[1][6]} Its sensory properties, described as spicy, sweet, and reminiscent of cloves, are a direct consequence of its volatility, allowing it to be perceived by olfactory receptors.^{[5][7]}

This technical guide provides a comprehensive overview of the properties of **2-Methoxy-4-propylphenol**, with a focus on its volatility. It includes a compilation of its physicochemical data, a detailed experimental protocol for the analysis of its volatility, and graphical representations of key concepts and workflows.

Physicochemical Properties and Volatility


The volatility of a compound is determined by its physical and chemical properties, most notably its vapor pressure and boiling point. While a specific vapor pressure for **2-Methoxy-4-**

propylphenol at standard temperature is not readily available in the cited literature, its boiling point and other properties strongly support its classification as a volatile compound.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O ₂	[4][8]
Molecular Weight	166.22 g/mol	[4]
Appearance	Colorless liquid	[4]
Boiling Point	239-241 °C (at 760 mmHg)	[4]
125-126 °C (at 14 mmHg)	[1]	
250 °C	[7]	
Refractive Index	n _{20/D} 1.521 - 1.525	[4]
Density	1.038 g/mL at 25 °C	[1]
Solubility	Slightly soluble in water; soluble in fat and miscible in ethanol.	[7]
CAS Number	2785-87-7	[2]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A lower boiling point at a given pressure generally indicates higher volatility. The provided data shows that **2-Methoxy-4-propylphenol** has a boiling point of 239-241 °C at atmospheric pressure, and this is significantly reduced to 125-126 °C at a reduced pressure of 14 mmHg.[1][4] This substantial decrease in boiling point with reduced pressure is characteristic of volatile organic compounds.

Logical Relationship of 2-Methoxy-4-propylphenol's Properties

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the relationship between the chemical structure of **2-Methoxy-4-propylphenol** and its classification and application.

Experimental Determination of Volatility

The volatility of phenolic compounds like **2-Methoxy-4-propylphenol** is commonly determined using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of volatile and semi-volatile compounds from a sample matrix.

Detailed Protocol: HS-SPME-GC-MS Analysis of Volatile Phenols

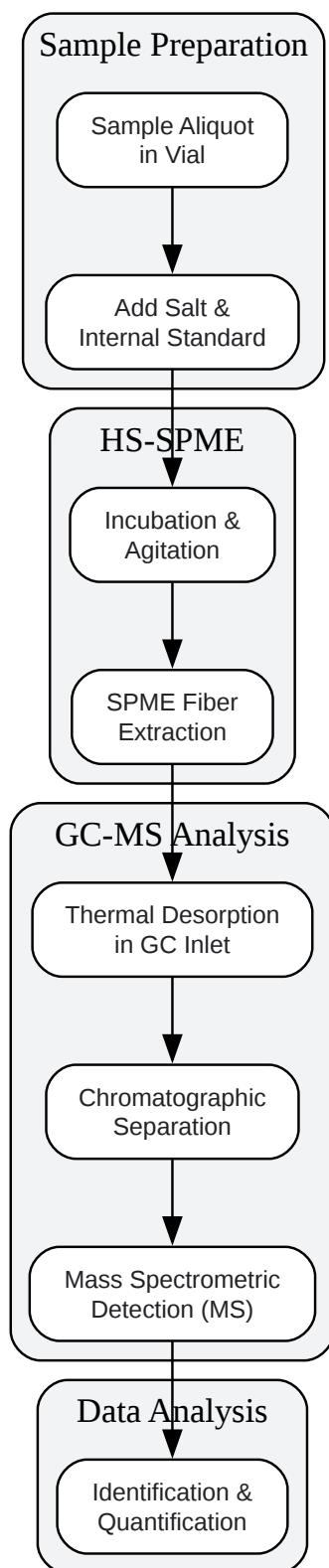
This protocol is a synthesized example based on common practices for the analysis of volatile phenols in complex matrices such as wine.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Sample Preparation:

- Aliquots of the sample (e.g., 10 mL of wine) are placed into 20 mL headspace vials.[\[10\]](#)
- To enhance the volatility of the analytes, a salt (e.g., 2 g of NaCl) can be added to the vial.
- An internal standard (e.g., anisole-d8) is added to each sample for quantification.

2. HS-SPME Procedure:

- The vial is sealed with a PTFE-faced silicone septum.
- The sample is incubated at a controlled temperature (e.g., 35-40 °C) for a specific duration (e.g., 10-15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[\[11\]](#)
- An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile phenols.


3. GC-MS Analysis:

- Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed analytes are thermally desorbed.[\[9\]](#)
- Chromatographic Separation: The desorbed compounds are separated on a capillary column (e.g., a polar J&W DB-FFAP or HP Innowax column).[\[9\]](#)[\[10\]](#) The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might be: start at 40°C, hold for 1 min, ramp to 200°C at 5°C/min, hold for 5 min, then ramp to 250°C at 10°C/min and hold for 10 min.[\[11\]](#)
- Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS detector is typically operated in electron ionization (EI) mode.[\[9\]](#) For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity for the target volatile phenols.[\[11\]](#)

4. Data Analysis:

- The volatile phenols are identified by comparing their mass spectra and retention times with those of authentic standards.
- Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for Volatility Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of volatile phenols using HS-SPME-GC-MS.

Sensory Perception and Volatility

The sensory characteristics of a compound, particularly its aroma, are intrinsically linked to its volatility. For a compound to be perceived by the olfactory system, it must be sufficiently volatile to enter the headspace above a substance and be inhaled. **2-Methoxy-4-propylphenol** is described as having a warm, spicy, sweet, and slightly floral-balsamic odor, reminiscent of cloves.^[5] This distinct aroma profile is a key reason for its use as a flavor and fragrance ingredient. The sensory threshold of a compound, the lowest concentration at which it can be detected by the human senses, is also related to its volatility and molecular properties.

Conclusion

In summary, **2-Methoxy-4-propylphenol** is definitively a volatile phenolic compound. This conclusion is supported by its chemical classification as a methoxyphenol, its physicochemical properties, particularly its boiling point at reduced pressure, and its established use as an aroma and flavor compound in various industries. The volatility of **2-Methoxy-4-propylphenol** can be quantitatively assessed using established analytical techniques such as Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry. The detailed protocol and workflows provided in this guide offer a robust framework for researchers and professionals in the fields of chemistry, food science, and drug development to analyze and understand the behavior of this and similar volatile phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Methoxy-4-propylphenol (FDB008859) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]

- 6. 2-Methoxy-4-propylphenol | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Food safety and quality: details [fao.org]
- 8. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Methoxy-4-propylphenol: A Volatile Phenolic Compound Analyzed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219966#is-2-methoxy-4-propylphenol-a-volatile-phenolic-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com